(E)-Metominostrobin

Beschreibung

Contextualization within Strobilurin Fungicide Chemistry

Strobilurin fungicides, including (E)-Metominostrobin, are characterized by their mechanism of action as quinone outside inhibitors (QoIs) agropages.comagropages.com. This class of fungicides inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc₁ complex, located in the inner mitochondrial membrane agropages.comagroconsultasonline.com. This binding disrupts the electron transport chain, preventing ATP synthesis and ultimately leading to fungal cell death smolecule.comagroconsultasonline.com. The (E)-configuration of Metominostrobin (B8650213) is a key structural feature herts.ac.uk.

The development of synthetic strobilurins was inspired by naturally occurring antifungal compounds produced by Strobilurus mushrooms agroconsultasonline.com. While natural strobilurins like strobilurin A showed antifungal activity, they often had limitations such as photochemical instability and volatility agroconsultasonline.com. Synthetic analogs like this compound were developed to overcome these drawbacks while retaining the core fungicidal mechanism agroconsultasonline.com. This compound is described as having a 2-methoxyiminoacetamide group, which is a modification compared to the (E)-β-methoxyacrylate group found in some other strobilurins like azoxystrobin (B1666510) researchgate.net.

Historical Trajectory of Discovery and Development

The development of metominostrobin is linked to chemistry-driven research programs agroconsultasonline.com. While the exact detailed historical trajectory of this compound's discovery and development is not extensively detailed in the provided snippets, it is established that metominostrobin was developed and classified under the strobilurin group, with commercial availability beginning in 1999 by Shionogi agropages.com. Its development occurred after the initial discoveries in strobilurin chemistry agropages.comagroconsultasonline.com. The synthesis of this compound typically involves the condensation of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid with methylamine (B109427) smolecule.comchemicalbook.com.

Metominostrobin is noted as one of the commercialized strobilurins that exhibits systemic movement in plants, a characteristic shared with azoxystrobin and picoxystrobin (B33183) agroconsultasonline.com. This systemic property allows for its redistribution within the plant tissues agropages.comagropages.comagroconsultasonline.com.

Global Significance in Contemporary Agricultural Disease Management Research

This compound holds global significance in agricultural disease management research, particularly for its effectiveness against key fungal pathogens affecting staple crops like rice smolecule.comagropages.commarketresearchintellect.comresearchgate.net. It is primarily used for controlling rice blast disease caused by Magnaporthe oryzae and also demonstrates activity against other pathogens like Rhizoctonia solani (causing rice sheath blight) and Cochliobolus miyabeanus (causing rice brown spot disease) smolecule.comagropages.comresearchgate.net. Research highlights its broad-spectrum activity against a range of fungal diseases affecting various crops, including cereals, fruits, and vegetables smolecule.com.

Studies have investigated the bio-efficacy of this compound against rice blast and sheath blight, often comparing its performance to other fungicides agropages.comresearchgate.netresearchgate.netresearchgate.net. For instance, research in India demonstrated that metominostrobin 20 SC showed high leaf and neck blast reduction in rice, leading to increased grain yield compared to other tested fungicides researchgate.netresearchgate.net.

The systemic nature of this compound contributes to its utility in disease management, allowing for protective and curative activity herts.ac.ukagropages.comagropages.com. Research also explores optimized delivery methods, such as controlled-release granules, to enhance its efficacy and duration of action smolecule.com.

The ongoing research into this compound underscores its importance in developing effective strategies for controlling fungal diseases and improving crop yields in various agricultural systems globally agropages.commarketresearchintellect.com.

Detailed Research Findings:

Research has provided detailed insights into the efficacy of this compound against specific rice diseases. A study conducted in India compared Metominostrobin 20 SC with other fungicides for the management of rice blast. The results are summarized in the table below:

| Fungicide Treatment | Leaf Blast Incidence (%) | Leaf Blast Intensity (%) | Neck Blast Incidence (%) | Leaf Blast Reduction (%) | Neck Blast Reduction (%) | Grain Yield (q/ha) | Yield Increase (%) |

| Metominostrobin 20 SC (0.2%) | 55.93 | 14.19 | 39.64 | 77.80 | 45.68 | 28.84 | 75.32 |

| Propiconazole (B1679638) 25 EC (0.1%) | - | - | - | 76.38 | 42.31 | 28.47 | 73.07 |

| Isoprothiolane (B132471) 40 EC (0.15%) | - | - | - | 64.49 | 24.36 | 26.57 | 61.52 |

| Tricyclazole (B1682534) 75 WP | - | - | - | - | - | - | - |

| Check (Untreated) | - | - | - | - | - | 16.45 | - |

Note: Data for some parameters for Propiconazole, Isoprothiolane, and Tricyclazole were not available in the provided snippet, but the reduction percentages and yield increases relative to the untreated check were mentioned. researchgate.netresearchgate.net

This data indicates that Metominostrobin 20 SC at 0.2% concentration demonstrated the highest reduction in both leaf and neck blast incidence and intensity, resulting in a significant increase in grain yield compared to the untreated control and performing favorably against other tested fungicides researchgate.netresearchgate.net.

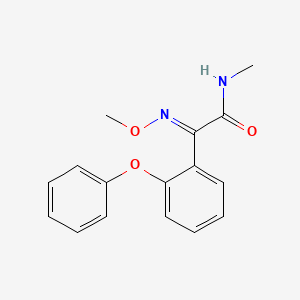

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIRDDUVRXCDBN-OBGWFSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057959 | |

| Record name | Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133408-50-1 | |

| Record name | Metominostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133408-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mode of Action and Molecular Interactions

Inhibition of Mitochondrial Respiration: Cytochrome bc1 Complex

The primary mode of action of (E)-Metominostrobin involves the inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III or ubiquinol-cytochrome c oxidoreductase. nih.govsmolecule.comagropages.comagroconsultasonline.comgoogle.commdpi.complos.org This enzyme complex is a crucial component of the fungal respiratory chain, responsible for electron transfer and the generation of a proton gradient necessary for ATP synthesis. smolecule.commdpi.complos.org By targeting this complex, this compound disrupts the energy production pathway in fungal cells, ultimately leading to their death. smolecule.com

Specific Binding Site at the Quinone outside (Qo) Site

This compound, like other strobilurin fungicides, exerts its inhibitory effect by binding to a specific site on the cytochrome bc1 complex known as the quinone outside (Qo) site. agropages.comagroconsultasonline.comscispace.comfrac.infomdpi.comnih.gov This site is located on the cytochrome b subunit of the complex and is the location where ubiquinol (B23937) (a reduced form of ubiquinone) is oxidized. agroconsultasonline.commdpi.comfrac.info The binding of this compound to the Qo site blocks the transfer of electrons from ubiquinol to cytochrome c₁. agroconsultasonline.comgoogle.com The presence of a carbonyl oxygen moiety is a shared structural feature among QoI compounds that plays a crucial role in their binding to the enzyme. researchgate.netresearchgate.net

Disruption of Electron Transport Chain and ATP Synthesis

The inhibition of the cytochrome bc1 complex at the Qo site by this compound disrupts the flow of electrons through the mitochondrial electron transport chain. smolecule.comagropages.comagroconsultasonline.comgoogle.comscientificlabs.comfishersci.ca This blockage prevents the coupled process of oxidative phosphorylation, which is essential for the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. smolecule.comagropages.comagroconsultasonline.com The resulting lack of ATP production impairs vital cellular functions in the fungus, leading to the inhibition of growth and ultimately cell death. smolecule.comagropages.com

Classification within Quinone outside Inhibitor (QoI) Fungicides (FRAC Group 11)

This compound is classified within the group of Quinone outside Inhibitor (QoI) fungicides. cymitquimica.comfrac.infoagropages.com The Fungicide Resistance Action Committee (FRAC) has assigned QoI fungicides to Group 11 based on their shared mode of action targeting the cytochrome bc1 complex at the Qo site. herts.ac.ukfrac.infofrac-argentina.orgfrac.info This classification is important for resistance management strategies, as fungicides within the same FRAC group are prone to cross-resistance. frac.infofrac.info

Investigations into Cyanide-Resistant Pathway Modulation

While this compound primarily targets the cytochrome c pathway of respiration, some fungi possess an alternative respiratory pathway mediated by alternative oxidase (AOX). agropages.comscispace.commdpi.comoup.com This cyanide-resistant pathway can allow fungi to maintain some level of ATP production even when the cytochrome pathway is inhibited by QoI fungicides. agropages.comscispace.commdpi.com Research indicates that in Magnaporthe oryzae, the target pathogen for rice blast, metominostrobin (B8650213) can induce cyanide-resistant AOX respiration when the cytochrome-mediated pathway is blocked. scispace.com However, studies suggest that flavonoid compounds, which are present or can be induced in rice plants, may interfere with this metominostrobin-dependent induction of cyanide-resistant respiration, potentially enhancing the fungicidal effect in the field. agropages.comscispace.comresearchgate.net This suggests a potential interaction between the fungicide and plant components in modulating fungal respiration. researchgate.net

Comparative Analysis of Mode of Action with Analogous Compounds

This compound shares its core mode of action with other fungicides classified as QoIs, including azoxystrobin (B1666510), kresoxim-methyl, picoxystrobin (B33183), pyraclostrobin, and trifloxystrobin (B1683241). agroconsultasonline.commdpi.comnih.govresearchgate.netugd.edu.mklongdom.org All these compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex. agroconsultasonline.com However, there can be differences in their specific binding interactions and their physical properties, such as uptake and translocation within the plant. agroconsultasonline.comugd.edu.mknih.gov For instance, metominostrobin has shown high ability to be absorbed into leaves compared to picoxystrobin and azoxystrobin. ugd.edu.mk While structurally distinct, other compounds like famoxadone (B114321) and fenamidone (B155076) also belong to the QoI group and target the same site, highlighting the convergence of different chemical scaffolds on this essential fungal respiratory complex. agroconsultasonline.comresearchgate.net The structural variations among these QoI fungicides, particularly in the moieties attached to the core structure, can influence their biological activity and spectrum of control. agroconsultasonline.comugd.edu.mk

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Pathways and Chemical Reactions

Several synthetic routes have been developed for the preparation of (E)-Metominostrobin. A common approach involves the formal condensation of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid with methylamine (B109427), forming the crucial amide bond. smolecule.comnih.gov

Precursor Compounds and Starting Materials

A key precursor identified in the synthesis of this compound is (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid. smolecule.com Another synthetic route involves starting with diphenyl ether and diacetonitrile, followed by a series of reactions including acylation, hydrolysis, oxime formation, and methylation to obtain the target product. google.comgoogle.com

One disclosed method begins with the acylation of diphenyl ether with diacetonitrile to yield 2-(phenoxy)benzonitrile. google.comgoogle.com This intermediate is then hydrolyzed under acidic or basic conditions to produce 2-(2-phenoxyphenyl)-2-oxoacetamide. google.comgoogle.com Subsequent reaction with hydroxylamine (B1172632) leads to the formation of an oxime compound, which is then methylated to afford this compound. google.comgoogle.com

Another synthetic route involves the bromination of 2-(phenoxy)toluene to obtain 2-(phenoxy)bromobenzyl, followed by reaction with sodium cyanide under phase-transfer catalysis to yield 2-(phenoxy)benzyl cyanide. This is then reacted with isopentyl nitrite (B80452) to give α-hydroxyimino-2-phenoxybenzyl cyanide, which is hydrolyzed under alkaline conditions to α-hydroxyimino-2-phenoxytoluic acid. Methylation with dimethyl sulfate (B86663) yields E-α-methoxyimino-2-phenoxyphenyl methyl acetate, and finally, reaction with methylamine produces this compound. google.com This route, however, is noted as being longer and utilizing highly toxic sodium cyanide. google.com

Optimization of Reaction Conditions and Catalysis

The synthesis of this compound typically takes place in the presence of coupling agents under controlled temperature and pH conditions to facilitate amide bond formation. smolecule.com Optimization efforts in various synthetic routes aim to improve yield and purity and to avoid the use of highly toxic chemicals. google.comgoogle.com For instance, one patent describes an improved process that shortens reaction steps and time, resulting in a total yield of over 55% and avoiding the use of highly toxic carbamate (B1207046) or potassium cyanide used in traditional processes. google.comgoogle.com

Specific reaction conditions for the hydrolysis of 2-(phenoxy)benzonitrile have been reported, including stirring with 6N hydrochloric acid solution at room temperature for extended periods, followed by extraction and washing steps. google.comgoogle.com The reaction of 2-(2-phenoxyphenyl)-2-oxoacetamide with hydroxylamine sulfate in toluene (B28343) at elevated temperatures has also been described for oxime formation. google.comgoogle.com

Stereoselective Synthesis Approaches for the (E)-Isomer

The biological activity of Metominostrobin (B8650213) is linked to its (E) configuration. nih.govagroconsultasonline.com Stereoselective synthesis is crucial to ensure the preferential formation of the desired (E)-isomer. While the provided search results highlight the importance of the (E) isomer and mention stereoselective synthesis in the context of other strobilurin analogues nih.govresearchgate.netrsc.orgbeilstein-journals.orgbeilstein-journals.org, specific details on the stereoselective synthesis approaches specifically for this compound are not extensively detailed within these results. However, the formation of the methoxyimino group often involves reactions that can lead to both (E) and (Z) isomers, and control over this stereochemistry is a key aspect of optimizing the synthesis of the active (E) form. nih.govresearchgate.net

Isolation and Purification Techniques in Synthetic Research

Following the synthesis, purification methods are employed to isolate the desired this compound from by-products. Common techniques mentioned in the context of related synthesis and purification include crystallization or chromatography. smolecule.com Flash column chromatography on silica (B1680970) gel and analytical TLC are also utilized in the isolation and purification of strobilurin-based compounds. researchgate.net

Development of Environmentally Sustainable Synthesis Routes

Efforts have been made to develop more environmentally friendly synthesis routes for Metominostrobin. One patented method emphasizes avoiding highly toxic chemicals like methyl isonitrile, which is a gas and poses significant hazards to operators and the environment, making traditional processes less suitable for industrial production. google.comgoogle.com The improved process described in this patent aims for "clean production" with less waste. google.comgoogle.com The concept of green chemistry and sustainable chemical synthesis, including waste minimization, reduction of material and energy use, and the use of catalysis, are relevant to the development of such routes. polyu.edu.hk

Exploration of Novel Derivatization Strategies for Structure Modification

The exploration of novel derivatization strategies is a common approach in chemical research to modify structures and potentially alter or enhance biological activity or other properties. mdpi.comnih.govnih.gov While the provided results mention the synthesis of novel strobilurin analogues with modified structures acs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net and discuss derivatization in the context of analytical techniques or modifying other compound classes nih.govnih.govlcms.cz, specific details on the exploration of novel derivatization strategies specifically for modifying the structure of this compound itself for purposes other than its primary synthesis are not explicitly detailed. However, the synthesis of analogues by modifying different parts of the strobilurin structure, such as the phenoxyphenyl moiety or the methoxyiminoacetamide (B2934999) group, represents a form of structural exploration that could be considered related to derivatization strategies aimed at discovering new compounds with potentially improved properties. acs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net

Fungicidal Efficacy, Spectrum of Activity, and Comparative Studies

Efficacy against Key Phytopathogenic Fungi

Metominostrobin (B8650213) has demonstrated significant efficacy against several major fungal pathogens that cause devastating diseases in various crops, particularly in rice.

Rice blast, caused by Magnaporthe oryzae, is a highly significant disease affecting rice crops globally. agropages.comresearchgate.net Metominostrobin is primarily used and valued for its robust action against this pathogen. smolecule.commarketresearchintellect.com Studies have shown its effectiveness in reducing both leaf blast and neck blast incidence and intensity. researchgate.net

Research comparing metominostrobin 20 SC with other fungicides like tricyclazole (B1682534) 75 WP, isoprothiolane (B132471) 40 EC, and propiconazole (B1679638) 25 EC against rice blast revealed promising results. researchgate.net

| Fungicide Treatment | Leaf Blast Reduction (%) | Neck Blast Reduction (%) | Grain Yield (q/ha) | Yield Increase (%) |

|---|---|---|---|---|

| Metominostrobin 20 SC (0.2%) | 77.80 | 45.68 | 28.84 | 75.32 |

| Propiconazole 25 EC (0.1%) | 76.38 | 42.31 | 28.47 | 73.07 |

| Isoprothiolane 40 EC (0.15%) | 64.49 | 24.36 | 26.57 | 61.52 |

| Untreated Control | - | - | 16.45 | - |

Data derived from a field experiment on rice blast management. researchgate.net

The data indicates that metominostrobin provided the highest reduction in both leaf and neck blast and resulted in the maximum increase in paddy yield compared to the tested check fungicides in this particular study. researchgate.net Its efficacy against Magnaporthe oryzae is a key attribute, making it a valuable tool for rice blast management. smolecule.comresearchgate.netjst.go.jp

Rhizoctonia solani is the causal agent of rice sheath blight, another important disease affecting rice production. agropages.comimskolkata.org Metominostrobin has demonstrated effective control against this pathogen. agropages.comresearchgate.netmarketresearchintellect.comimskolkata.orgresearchgate.netresearchgate.netfao.org Research has shown that metominostrobin effectively inhibits the respiratory activity of Rhizoctonia solani. researchgate.netfao.org

Comparative studies evaluating the bio-efficacy of metominostrobin 20SC against sheath blight have shown it to be highly effective in reducing disease severity and improving grain yield when compared to other fungicides such as hexaconazole (B1673136) and tricyclazole. agropages.comimskolkata.orgresearchgate.netresearchgate.net

| Fungicide Treatment | Sheath Blight Disease Severity Reduction (%) | Grain Yield Increase (%) |

|---|---|---|

| Metominostrobin 20SC | 64.7 (lower disease severity) | 40.5 (higher yield) |

| Other popular check fungicides | - | - |

Data based on a comparison of Metominostrobin 20 SC with other popular check fungicides in an experiment. researchgate.net

Field trials have further demonstrated that metominostrobin effectively controlled rice sheath blight under varying environmental conditions. Two sprays of metominostrobin 20SC were found to be highly effective in reducing sheath blight disease severity and improving grain yield over other fungicides in one study. researchgate.netresearchgate.net

Beyond its significant impact on rice diseases, metominostrobin is characterized as a broad-spectrum fungicide. agropages.comontosight.aicymitquimica.comresearchgate.netmedkoo.comgoogle.com It is effective against a wide range of fungal pathogens, including major species from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes. researchgate.net

Scientific studies have demonstrated its efficacy against a vast array of fungal pathogens causing diseases such as powdery mildew, scab, rusts, blight, and downy mildew, affecting various crops. smolecule.com In isolated tests, metominostrobin has shown very high inhibition of mycelial growth against a wide scope of pathogenic bacteria, including phycomycetes, sac fungi, club fungi, and fungi imperfecti. google.com This broad activity makes it a versatile tool in managing diverse fungal diseases in agricultural settings. ontosight.aicymitquimica.com

Rhizoctonia solani (Rice Sheath Blight)

Performance Evaluation Across Diverse Crop Systems

While primarily developed and extensively studied for use in rice, metominostrobin's application extends to other crop systems. agropages.com It is used or under study for utilization in crops such as wheat, soybean, cotton, kidney beans, and corn. agropages.com Its effectiveness against a broad spectrum of fungal pathogens makes it applicable to cereals, cucumbers, onions, peppers, pome fruits, potatoes, tomatoes, and other vegetables. ontosight.aicymitquimica.comagropages.com

The primary use of metominostrobin is in the control of fungal diseases in agricultural crops, including cereals, soybeans, and other crops, and its application methods can vary depending on the crop and targeted disease. ontosight.ai

Synergistic Interactions with Other Fungicidal Compounds

Research has explored the potential for synergistic interactions between metominostrobin and other fungicidal compounds to enhance efficacy, broaden the spectrum of control, and potentially manage resistance development. mdpi.comcore.ac.ukgoogle.com Synergism occurs when the combined activity of two or more compounds exceeds the sum of their individual activities. google.comepo.org

Studies have reported that combinations of metominostrobin with other active ingredients, such as azoxystrobin (B1666510) and difenoconazole, have shown good antifungal effects. researchgate.netmdpi.com These combinations can offer enhanced control against fungal pathogens. researchgate.netmdpi.com

Enhanced Efficacy and Broadened Spectrum

(E)-Metominostrobin exhibits significant antifungal activity against a variety of fungal pathogens. It is recognized as a broad-spectrum, systemic fungicide. agropages.comarticleted.comherts.ac.uk Research indicates its effectiveness against a wide array of fungal diseases, including powdery mildew, scab, rusts, blight, and downy mildew, affecting diverse crops such as cereals, fruits, vegetables, ornamentals, and turfgrass. smolecule.com

Studies have explored combinations of this compound with other fungicides to achieve enhanced efficacy and a broader spectrum of control. For instance, a combination comprising this compound, tebuconazole (B1682727), and propineb (B166679) has demonstrated enhanced efficacy and a wider spectrum of activity compared to the individual components. google.com This synergistic effect allows for effective control of a broader range of phytopathogenic fungi and microorganisms. google.comgoogle.com

Comparative Bioefficacy Assessments with Commercial Fungicides

Comparative studies have been conducted to assess the bioefficacy of this compound against commercially available fungicides. Research has shown that this compound can outperform several other fungicides in controlling fungal diseases in rice. agropages.com Its effectiveness in controlling diseases like rice sheath blight and rice blast has been highlighted in various trials. agropages.comimskolkata.org

For example, investigations into the bioefficacy of Metominostrobin 20SC against sheath blight disease in rice in West Bengal, India, compared its performance with existing recommended fungicides like hexaconazole and tricyclazole. agropages.comimskolkata.org Results indicated that Metominostrobin 20SC was highly effective in reducing sheath blight severity and significantly improving grain yield compared to untreated control and the comparative fungicides. agropages.comimskolkata.org

Another study evaluating strobilurin-based fungicides against rice sheath blight found that strobilurin molecules, including azoxystrobin, trifloxystrobin (B1683241), and metominostrobin, managed the disease effectively. researchgate.net Some combination fungicides involving strobilurins, such as Kresoxim methyl + Hexaconazole and Metominostrobin + Hexaconazole, showed good synergistic effects, providing control of both blast and sheath blight diseases. researchgate.net

While direct comparative data across a wide range of commercial fungicides and pathogens can vary depending on the specific study, crop, and disease pressure, the research indicates that this compound is a potent fungicide, particularly noted for its efficacy in rice against key diseases like sheath blight and blast. agropages.comimskolkata.org

Investigation of Preventative and Curative Fungicidal Actions

This compound is characterized as a systemic fungicide possessing both preventative and curative activity. agropages.comagricosemagazine.comarticleted.comherts.ac.uklongdom.org This means it can protect plants from infection before it occurs (preventative) and also inhibit the development of the fungal pathogen after infection has taken place (curative). agricosemagazine.com

Its preventative action is linked to its ability to inhibit spore germination and mycelial growth. longdom.org The curative activity stems from its systemic movement within the plant, allowing it to reach and act upon existing infections. agropages.comarticleted.com The fungicide moves both acropetally (upwards) and basipetally (downwards) in plants, contributing to its systemic and curative properties. agropages.comarticleted.comagropages.com

Research on rice blast control has shown that this compound can exhibit high preventative and therapeutic effects when applied at appropriate concentrations. google.com Field experiments have demonstrated effective control when applied both before and after the appearance of initial disease symptoms. articleted.comagropages.comgoogle.com The residual activity of this compound can be relatively long, lasting approximately 50 days, which contributes to its sustained protective and curative effects. agropages.comarticleted.comagropages.com

The dual preventative and curative capabilities make this compound a valuable tool in disease management programs, allowing for flexibility in application timing relative to disease development. agricosemagazine.comarticleted.com

Fungicide Resistance Mechanisms and Management Strategies

Molecular Basis of Resistance Development in Fungal Pathogens

Resistance to QoI fungicides, such as (E)-Metominostrobin, primarily involves alterations at the target site, the cytochrome bc₁ complex nih.govagricosemagazine.com. However, non-target site mechanisms can also contribute to reduced sensitivity ugd.edu.mkgrowiwm.org.

Characterization of Target Site Mutations (e.g., G143A, F129L in Cytochrome b)

The most common molecular mechanism of resistance to QoI fungicides is the development of point mutations in the mitochondrial cytochrome b gene, which encodes a key subunit of the cytochrome bc₁ complex nih.govagricosemagazine.comfrac.infofrac.info. These mutations alter the structure of the target site, reducing the binding affinity of the fungicide and thus diminishing its inhibitory effect nih.govnih.gov.

Two well-characterized mutations in the cytochrome b gene are particularly significant for QoI resistance:

G143A Mutation: This involves a substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 of the cytochrome b protein agricosemagazine.comfrac.inforesearchgate.net. The G143A mutation is the most prevalent and often confers high levels of resistance to QoI fungicides agricosemagazine.comfrac.info. It is based on a single nucleotide polymorphism where Guanine is replaced by Cytosine, changing the codon from GGA to GCA agricosemagazine.com. This mutation has been detected in numerous plant pathogens and typically results in resistance factors (RF) greater than 100, often several hundreds frac.info.

F129L Mutation: This mutation involves the substitution of phenylalanine (F) with leucine (B10760876) (L) at codon 129 frac.infojst.go.jpresearchgate.net. The F129L mutation generally confers moderate or partial resistance compared to G143A, with resistance factors typically ranging from 5 to 15, and occasionally up to 50 frac.info. While isolates carrying F129L show reduced sensitivity, QoI fungicides can still provide effective control at recommended rates against diseases with this mutation frac.info. This mutation has been identified in several pathogens, including Alternaria solani, Plasmopara viticola, and Pyricularia grisea oup.com.

Studies on Magnaporthe grisea (a causal agent of rice blast) populations monitored between 2001 and 2003 did not observe the emergence of resistant strains or the presence of the G143A or F129L mutations at codon 143 or 129 in the cytochrome b gene jst.go.jp. However, the G143A mutation has been reported as a widespread cause of high frequency resistance in Magnaporthe oryzae populations in Brazil frac.info.

Monitoring and Surveillance of Resistance in Field Populations

Monitoring and surveillance of fungicide resistance in field populations are crucial for understanding the prevalence and distribution of resistant strains and for guiding resistance management strategies researchgate.netfao.org.

Baseline Sensitivity Determinations

Establishing baseline sensitivity data for fungal pathogens before the widespread use of a fungicide is essential fao.org. This involves determining the range of sensitivities (e.g., EC50 values) within a representative population of the target pathogen that has not been exposed to the fungicide jst.go.jpfao.orguga.edu. These baseline data serve as a reference point to detect shifts in sensitivity over time fao.org.

For Magnaporthe grisea, baseline sensitivity to Metominostrobin (B8650213) was established using isolates collected prior to its introduction, with a mean EC50 value of 3.3 µg/ml jst.go.jp. Subsequent monitoring of isolates collected after introduction showed no significant difference in EC50 values compared to the baseline, indicating no emergence of resistant strains in that specific study jst.go.jp.

Development of Diagnostic Methods for Resistance Identification

Accurate and rapid diagnostic methods are vital for identifying resistant isolates in field populations frac.inforesearchgate.net. Both phenotypic and genotypic methods are employed.

Phenotypic methods typically involve in vitro assays, such as mycelial growth inhibition tests, to determine the sensitivity of fungal isolates to different fungicide concentrations and calculate EC50 values jst.go.jpresearchgate.net. Comparing the EC50 values of field isolates to the established baseline sensitivity helps identify less sensitive or resistant strains fao.org.

Genotypic methods focus on detecting the specific mutations known to confer resistance, such as G143A and F129L, in the cytochrome b gene frac.inforesearchgate.net. Molecular techniques like PCR-based assays, including multiplex PCR, and sequencing can rapidly identify these mutations jst.go.jpfrac.inforesearchgate.net. These methods allow for the detection of resistant individuals even at low frequencies within a population frac.inforesearchgate.net. For instance, rapid PCR techniques have been developed to detect QoI-resistant strains of Magnaporthe oryzae by identifying single nucleotide polymorphisms (SNPs) associated with resistance mutations researchgate.net.

Strategies for Resistance Delay and Prevention

Given the high risk of resistance development to QoI fungicides like this compound, implementing effective resistance management strategies is paramount to preserve their efficacy nih.govnih.goveppo.int. These strategies aim to reduce the selection pressure favoring resistant individuals in the fungal population irac-online.org.

Key strategies for delaying and preventing resistance include:

Alternation and Mixtures: Rotating or mixing fungicides with different modes of action (MoAs) is a cornerstone of resistance management frac.infonzpps.orgfrac.info. This compound (FRAC group 11) should be alternated or mixed with fungicides from different FRAC groups that are effective against the target pathogen frac.info. This reduces the frequency of exposure of the fungal population to a single MoA, making it less likely for resistance to a specific fungicide to develop rapidly nzpps.orgfrac.info. FRAC guidelines recommend using QoI fungicides in mixtures with non-cross-resistant partners that provide effective disease control frac.info.

Limiting Applications: Restricting the total number of applications of QoI fungicides per season and avoiding consecutive applications are crucial frac.info. FRAC provides specific recommendations on the maximum number of QoI sprays per crop and the frequency of their use within a spray program frac.info. For rice blast, a maximum of two foliar treatments per season with QoI fungicides is recommended, and they should only be used in mixtures frac.info.

Using Recommended Rates and Timings: Applying fungicides at the recommended rates and at appropriate timings (e.g., preventatively before disease establishment) ensures effective disease control, which is critical in delaying the build-up of resistant populations frac.infoagricosemagazine.comnzpps.org. Sublethal doses can favor the appearance of resistance researchgate.net.

Integrated Pest Management (IPM): Incorporating this compound into an IPM program that includes cultural practices, resistant varieties, and biological control agents can further reduce reliance on chemical control and minimize resistance selection pressure irac-online.orgresearchgate.net.

Monitoring: Continuous monitoring of fungal populations for shifts in sensitivity and the presence of resistance mutations allows for timely adjustments to management strategies researchgate.net. This provides early warning of potential control failures and helps assess the effectiveness of current strategies researchgate.net.

Data Table Example (Illustrative, based on search findings principles):

| Pathogen | Location | Year(s) of Study | Mutation Detected | Resistance Level (e.g., RF, Sensitivity Shift) | Reference |

| Magnaporthe grisea | Japan | 2001-2003 | Not detected | No significant shift in EC50 | jst.go.jp |

| Magnaporthe oryzae | Brazil | 2019/2020 | G143A | High frequency, widespread high resistance | frac.info |

| Botrytis cinerea | Europe | Various | G143A, F129L | G143A: High; F129L: Moderate | nih.govfrac.info |

Integration into Fungicide Resistance Management (FRM) Programs

Effective management of fungicide resistance is crucial to prolong the utility of fungicides like this compound. Integration into Fungicide Resistance Management (FRM) programs is a key strategy. FRM programs aim to minimize the selection pressure for resistant individuals within a pathogen population epa.govresearchgate.net.

Key components of FRM programs for QoI fungicides, including this compound, typically involve:

Alternation and Mixtures: Applying fungicides with different modes of action in rotation or as pre-packaged mixtures. This reduces the likelihood that fungi resistant to one mode of action will survive and reproduce epa.govmpi.govt.nzirac-online.org. FRAC (Fungicide Resistance Action Committee) guidelines recommend applying QoI fungicides only in mixtures with partners from a different cross-resistance group that contribute to the effective control of the target pathogens frac.info.

Application Timing and Frequency: Applying fungicides preventatively before significant disease development and adhering to recommended spray intervals and rates. Avoiding excessive or unnecessary applications helps reduce selection pressure epa.govfrac.infowikipedia.org.

Integrated Pest Management (IPM): Incorporating non-chemical control methods such as using resistant varieties, cultural practices, and biological control agents. IPM strategies reduce the reliance on chemical treatments and thus lower the risk of resistance development epa.govnih.govirac-online.org.

Monitoring for Resistance: Regularly monitoring pathogen populations for changes in sensitivity to the fungicide. Early detection of resistance allows for timely adjustments to management strategies fitosanitariosostenible.com.

FRAC classifies QoI fungicides, including this compound, under Code 11, indicating a high risk of resistance development frac.infofrac.infofrac.info. This classification underscores the importance of implementing robust FRM strategies when using this compound.

Evaluation of Fitness Costs Associated with Resistance

Fitness cost refers to a reduction in the biological performance (e.g., growth rate, reproduction, infectivity) of a resistant pathogen isolate in the absence of the fungicide compared to a sensitive isolate fitosanitariosostenible.comnih.govbiorxiv.org. The presence and magnitude of fitness costs associated with resistance mutations can significantly influence the persistence and spread of resistant populations in the field nih.gov.

If a resistance mutation imposes a significant fitness cost, resistant individuals may be less competitive than sensitive individuals in the absence of fungicide pressure. This can lead to a decline in the frequency of resistant isolates when the fungicide is not applied nih.gov. Conversely, if the fitness cost is low or absent, resistant isolates can persist and spread even without fungicide application, making resistance management more challenging.

Research findings on fitness costs associated with resistance to QoI fungicides in various plant pathogens have been documented fitosanitariosostenible.combiorxiv.org. While general principles regarding fitness costs of resistance mutations exist nih.gov, specific data on the fitness costs associated with resistance to this compound in its primary target pathogens, such as Pyricularia oryzae, would be crucial for understanding the dynamics of resistance evolution and informing targeted FRM strategies.

Cross-Resistance Patterns with Other QoI Fungicides

Cross-resistance occurs when a pathogen population that has developed resistance to one fungicide is also resistant to other fungicides, typically those with the same mode of action frac.infonih.gov. This compound belongs to the QoI fungicide group (FRAC Code 11), which targets the cytochrome bc1 complex frac.infofrac.infofrac.info.

A key characteristic of FRAC Code 11 fungicides is that members within this group generally show cross-resistance with each other frac.infofrac.infowikipedia.orgfrac.info. This means that if a fungal isolate develops resistance to this compound due to a target-site mutation, it is likely to also be resistant to other QoI fungicides in the same group, such as azoxystrobin (B1666510), kresoxim-methyl, pyraclostrobin, and trifloxystrobin (B1683241) frac.infowikipedia.orgnih.govagroconsultasonline.com.

The primary molecular mechanism of resistance to QoI fungicides involves mutations in the mitochondrial cytochrome b gene (cyt b), particularly the G143A and F129L substitutions frac.infofrac.infowikipedia.orgfrac.info. The G143A mutation is a common cause of high-level resistance to many QoI fungicides frac.info. In fungal species where the G143A mutation is prevalent, cross-resistance among FRAC Code 11 fungicides is widely observed frac.infofrac.infowikipedia.orgfrac.info.

There are some exceptions within the broader QoI group; for instance, metyltetraprole (B6594959) (FRAC Code 11A) is reported not to be cross-resistant with FRAC Code 11 fungicides in pathogens with the G143A mutation frac.infofrac.info. However, this compound falls squarely within the main FRAC Code 11 group, and cross-resistance with other members of this group is expected frac.infofrac.info.

Understanding these cross-resistance patterns is vital for designing effective FRM programs. Using mixtures or rotations of fungicides from the same cross-resistance group (FRAC 11) is not an effective resistance management strategy frac.info. Instead, FRM programs should involve alternating or mixing this compound with fungicides from different FRAC groups that have distinct modes of action epa.govfrac.info.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Substructures

The fungicidal activity of strobilurins, including (E)-Metominostrobin, is linked to their ability to inhibit mitochondrial respiration by binding at the Qo site of cytochrome b within the cytochrome bc1 complex agroconsultasonline.com. This binding blocks electron transfer, disrupting ATP production agroconsultasonline.com. The core structural elements responsible for this activity constitute the pharmacophore. For this compound, key substructures include the methoxyimino group and the 2-phenoxyphenyl moiety smolecule.com. Studies on alkoxyiminophenylacetamide derivatives have shown that strongest fungicidal activity is achieved when the alkoxyimino and acetamide (B32628) moieties are substituted with methyl groups researchgate.net.

Influence of Stereoisomerism on Biological Activity

Stereoisomerism, the spatial arrangement of atoms in a molecule, can significantly influence biological activity wikipedia.orgmichberk.com. This compound possesses an E/Z isomerism around the methoxyimino group herts.ac.uk. Research indicates that between the two oxime geometrical isomers, the (E)-form exhibits significantly stronger fungicidal activity compared to the (Z)-form researchgate.net. This highlights the crucial role of the specific (E) configuration for optimal biological efficacy.

Correlation of Structural Modifications with Fungicidal Efficacy and Selectivity

Studies on analogues of this compound have investigated the impact of structural modifications on fungicidal activity and selectivity. Introduction of substituents on the benzene (B151609) ring of the phenylacetamide moiety generally resulted in a decrease in fungicidal activity researchgate.net. However, introducing certain substituents on the benzene ring of the 2-phenoxy group was observed to increase activity to some extent researchgate.net. These findings suggest that the electronic and steric properties of substituents on different parts of the molecule can selectively modulate its fungicidal potency.

Application of Computational Chemistry in SAR Analysis

Computational chemistry plays a vital role in SAR analysis by providing tools to simulate chemical events and calculate molecular properties researchgate.nethitgen.com. Techniques such as molecular docking and molecular modeling are used to identify binding site interactions and understand how structural changes affect the interaction with the biological target, the cytochrome bc1 complex creative-biolabs.com. This allows researchers to gain insights into the structural determinants of activity and the mechanism of resistance researchgate.net.

QSAR Modeling for Activity Prediction and Lead Optimization

QSAR modeling involves building mathematical models that correlate structural properties with biological activity creative-biolabs.comwikipedia.org. These models can be used to predict the activity of new chemical entities and optimize lead compounds creative-biolabs.comwikipedia.orgresearchgate.net. While general principles of QSAR apply to fungicides like this compound, specific QSAR models for predicting its activity or optimizing its structure would involve correlating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) with experimental fungicidal efficacy data against specific pathogens. Such models can help prioritize the synthesis and testing of promising analogues researchgate.net.

Environmental Fate, Behavior, and Ecological Impact Research

Degradation Pathways in Environmental Compartments

The degradation of (E)-Metominostrobin in the environment occurs through both abiotic and biotic processes. Degradation is the breakdown of a chemical substance into smaller molecules. chemsafetypro.com Half-lives (DT50) are used to measure the stability and persistence of a chemical in the environment. chemsafetypro.com

Abiotic Degradation Studies (e.g., Hydrolysis, Photolysis)

Abiotic degradation includes processes such as hydrolysis and photolysis. chemsafetypro.comcarnegiescience.edunoack-lab.commdpi.com Hydrolysis in water can be dependent on pH, influencing how long a chemical persists in aquatic environments. chemsafetypro.comcarnegiescience.edu Photolysis involves degradation induced by light energy. carnegiescience.edunoack-lab.commdpi.com While general mechanisms for abiotic degradation of strobilurins like photodecomposition and hydrolysis have been reported, specific detailed studies on the abiotic degradation pathways and rates for this compound were not extensively detailed in the search results. researchgate.netfrontiersin.org However, strobilurins in general are reported to be susceptible to degradation in air, soil, and water. nih.gov

Biotic Degradation in Soil and Water Systems (Aerobic and Anaerobic)

Leaching, Adsorption, and Mobility in Soil Matrices

The mobility of chemicals in soil is governed by processes such as adsorption and desorption, which influence their potential for leaching into deeper soil layers and groundwater. copernicus.orgsagrainmag.co.zafera.co.uk Adsorption is the binding of a chemical to soil particles, particularly clay and organic matter. sagrainmag.co.zafera.co.uk Molecules strongly adsorbed by soil particles have low mobility and thus low leachability. sagrainmag.co.za Factors such as soil type, organic matter content, clay content, pH, and water availability can influence adsorption and mobility. carnegiescience.educopernicus.orgsagrainmag.co.zaglobalsciencebooks.info

Adsorption/desorption studies, often using methods like batch equilibrium, provide essential information on the distribution of chemicals in soil and water and can help predict leaching potential. fera.co.uk The sorption behavior of substances in soil is indicated by the adsorption coefficient (Koc), which reflects the binding capacity to organic matter. fera.co.uk Leaching in soil columns is another method used to estimate the potential for movement into deeper soil layers. fera.co.uk

While one source mentioned that this compound does not easily leach into soil googleapis.com, detailed data tables or specific research findings on its adsorption, desorption, and mobility in various soil types were not extensively found within the provided search results.

Systemic Movement and Translocation within Plant Systems (Acropetal and Basipetal)

This compound is described as a systemic fungicide, meaning it can be absorbed by the plant and translocated within its tissues. cymitquimica.com Systemic movement allows the fungicide to provide protection to parts of the plant that were not directly sprayed. cymitquimica.com Translocation within plants primarily occurs through the vascular system, specifically the xylem and phloem. globalsciencebooks.infounl.edunih.gov

Acropetal translocation is the movement of a substance upwards in the plant, typically through the xylem, from roots to shoots and leaves. globalsciencebooks.inforesearchgate.net Basipetal translocation is the movement downwards, usually through the phloem, from leaves to other plant parts, including roots. globalsciencebooks.infounl.eduresearchgate.net

One source explicitly states that Metominostrobin (B8650213) moves acropetally and basipetally in plants. agropages.com This indicates that it can be transported both upwards and downwards within the plant's vascular system after absorption. This ambimobility is not typical for all systemic pesticides, as some primarily move only acropetally in the xylem. globalsciencebooks.inforesearchgate.net

Bioconcentration and Persistence Studies

Bioconcentration refers to the accumulation of a chemical in organisms from the surrounding environment. Persistence is the ability of a chemical to remain in the environment without breaking down. Persistence is often measured by the half-life (DT50). chemsafetypro.com

Regarding bioconcentration, one source suggests a low risk based on a predicted LogP value. herts.ac.uk However, detailed bioconcentration studies or specific data were not provided in the search results.

Research on Effects on Non-Target Organisms

Pesticides, including fungicides, can have adverse effects on non-target organisms in the environment. mdpi.comagroconsultasonline.com These can include organisms in soil, water, and those that interact with treated plants or residues. mdpi.com Assessing toxicity to non-target organisms is a standard part of pesticide registration. mdpi.com

The search results provided some ecotoxicology data for Metominostrobin on various non-target organisms. agropages.com This data is summarized in the table below:

| Organism | Endpoint | Value |

| Chlorella vulgaris (Algae) | LD₅₀ (72 h) | 51.0 µg/l; 10 µg/l |

| Bees | LD₅₀ (48 h) | >100 mg/bee |

| Mallard ducks | Acute oral LD₅₀ | >5200 mg/kg |

| Daphnia pulex | LC₅₀ (48 h) | 14.0 µg/l |

| Daphnia pulex | LC₅₀ (24 h) | 22.3 µg/l |

| Carp | LC₅₀ (96 h) | 18.1 µg/l |

| Eisenia foetida (Worms) | LC₅₀ (14 d) | 114 mg/kg; 56.2 mg/kg |

| Silkworms | EC₅₀ (5 d) | 250 mg/kg |

Note: Units are as presented in the source. agropages.com

These data indicate varying levels of toxicity to different groups of non-target organisms, such as algae, aquatic invertebrates (Daphnia), fish, and terrestrial invertebrates (worms, silkworms), while showing lower acute toxicity to bees and birds. agropages.com The mode of action of strobilurins, inhibiting mitochondrial respiration, theoretically raises concerns about selectivity and potential toxicity to non-target organisms that also rely on this process. nih.govagroconsultasonline.com

Impact on Aquatic Organisms (e.g., algae, daphnia, fish)

Research indicates that this compound can impact aquatic organisms. Ecotoxicology data show toxicity to algae, daphnia, and fish agropages.com.

Acute toxicity values reported include:

Algae (Chlorella vulgaris): LC₅₀ (72 h) of 51.0 µg/l and 10 µg/l agropages.com.

Daphnia (D. pulex): LC₅₀ (48 h) of 14.0 µg/l and (24 h) of 22.3 µg/l agropages.com.

Fish (carp): LC₅₀ (96 h) of 18.1 µg/l agropages.com.

| Organism | Endpoint | Value (µg/l) | Duration | Source |

|---|---|---|---|---|

| Algae (Chlorella vulgaris) | LC₅₀ | 51.0 | 72 h | agropages.com |

| Algae (Chlorella vulgaris) | LC₅₀ | 10 | 72 h | agropages.com |

| Daphnia (D. pulex) | LC₅₀ | 14.0 | 48 h | agropages.com |

| Daphnia (D. pulex) | LC₅₀ | 22.3 | 24 h | agropages.com |

| Fish (carp) | LC₅₀ | 18.1 | 96 h | agropages.com |

Recent studies have also assessed the distribution and bioaccumulation of strobilurin fungicides, including metominostrobin, in aquatic ecosystems nih.gov. In a study conducted on the Dongjiang River wetland in southern China, (Z)-metominostrobin (an isomer) was detected in algae and zooplankton with median concentrations of 3.52 ng/g and 5.55 ng/g dry weight, respectively nih.gov. The bioconcentration factor (BCF) for various strobilurin fungicides, including metominostrobin, has been reported to exceed 1000 L/kg, suggesting a potential for accumulation in aquatic organisms nih.gov.

| Organism | Median Concentration (ng/g dry wt.) | Bioconcentration Factor (BCF) | Source |

|---|---|---|---|

| Algae | 3.52 | >1000 L/kg | nih.gov |

| Zooplankton | 5.55 | >1000 L/kg | nih.gov |

The presence and potential for bioaccumulation of metominostrobin in aquatic organisms highlight the importance of understanding its ecological impact in freshwater ecosystems nih.gov.

Effects on Soil Microbial Communities and Enzyme Activities

The impact of fungicides like metominostrobin on soil microbial communities and enzyme activities is an important area of research frontiersin.orgnih.govresearchgate.net. Soil microorganisms (bacteria and fungi) are the main drivers of many soil processes, and enzyme activities are key indicators of soil function frontiersin.orgnih.govresearchgate.net.

A study found that applications of a related compound altered microbial biodiversity in treated soils, inhibiting organotrophic bacteria and fungi while promoting resistant strains . This suggests that fungicide use can potentially lead to shifts in the composition and function of soil microbial communities researchgate.net.

Soil enzyme activities, such as those involved in carbon, nitrogen, and phosphorus cycling, can be influenced by various factors, including the presence of agrochemicals nih.govresearchgate.net. Changes in microbial community structure and biomass can affect the secretion and activity of these extracellular enzymes frontiersin.orgnih.gov. While the provided search results discuss the general relationship between microbial communities and enzyme activities in soils and the impact of factors like cropping systems and environmental conditions frontiersin.orgnih.govresearchgate.netmdpi.com, specific detailed research findings on the direct effects of this compound on soil microbial communities and enzyme activities were not extensively available within the search results. However, the principle that fungicides can influence soil microbial populations and their enzymatic activities is established researchgate.net.

Formulation Development and Application Technology Research

Optimization of Delivery Methods for Enhanced Efficacy

Optimizing how (E)-Metominostrobin is delivered is crucial for maximizing its effectiveness in controlling fungal diseases. This involves developing formulations that release the active ingredient efficiently and evaluating different application techniques suitable for target crops, such as rice.

Development of Controlled-Release Formulations (e.g., Granules)

Controlled-release formulations, such as granules, have been explored for this compound to provide a sustained release of the active ingredient. smolecule.comresearchgate.netndl.go.jp This approach aims to maintain effective concentrations of the fungicide in the plant or environment over a longer period, potentially reducing the frequency of applications and improving disease control longevity. researchgate.netmdpi.com

Studies have investigated the factors influencing the release profile of controlled-release granules containing this compound. For instance, research on time-controlled release granules (TCRG) with a five-layered structure, including water-insoluble polymer membranes, demonstrated that the lag time and release rate could be controlled by adjusting the amount of the polymer coating and swelling agent. researchgate.net The coating process also impacts the release rate; granules coated by a dropping process showed a faster release rate compared to those coated by a fluidized bed process. ndl.go.jpjst.go.jp The inclusion of vehicles like talc (B1216) in the granule formulation can prolong the lag time of this compound release, while white carbon can shorten the lag time and increase the release rate. researchgate.net

Temperature has been identified as a factor influencing the release profile from TCRG formulations. As temperature increased from 15°C to 30°C, the lag time shortened, and the release rate became faster, likely due to differences in water permeation through the polymer membrane at varying temperatures. researchgate.net

Evaluation of Foliar and Paddy Water Application Techniques

This compound can be applied to crops through different methods, including foliar sprays and application to paddy water. agropages.com Research evaluates the efficacy of these techniques for controlling target diseases like rice blast and sheath blight.

Studies have shown that foliar application of this compound formulations, such as a 20 SC (suspension concentrate), can provide effective control of rice blast, reducing the incidence and severity of both leaf and neck blast. researchgate.netresearchgate.net Comparative studies have indicated that this compound can outperform other fungicides in controlling fungal diseases in rice, leading to improved yield.

For rice cultivation, application directly to paddy water is another relevant technique. This compound has been noted for its long-lasting activity when applied to paddy water, capable of controlling both leaf and ear blast even at 60 days after submergence. researchgate.net This systemic movement in plants, both acropetally and basipetally, supports its effectiveness through different application routes. agropages.com

Studies on Residual Activity and Longevity of Control

The residual activity and longevity of control provided by this compound are important aspects of its performance as a fungicide. Research focuses on how long the fungicide remains active in the plant or environment and continues to suppress fungal growth.

The residual activity of this compound can last for a considerable period, with reports suggesting it can be effective for close to 50 days when applied to paddy water or foliage. agropages.com Studies on controlled-release granule formulations applied to seedling boxes have demonstrated long-term control of rice blast disease. jst.go.jp The controlled release mechanism contributes to maintaining effective concentrations over an extended duration. researchgate.netmdpi.com

Impact of Formulation on Environmental Profile and Persistence

The formulation of a pesticide can influence its environmental profile and persistence in different compartments like soil and water. Research in this area assesses how the physical and chemical properties of the formulation affect the fungicide's behavior and potential impact on the environment.

While general guidance exists for evaluating the persistence of active substances and formulations in soil, specific detailed studies on the impact of different this compound formulations on its environmental persistence were not extensively detailed in the search results. europa.eu However, the development of controlled-release formulations is generally aimed at reducing the environmental impact by minimizing the amount of active ingredient present in the environment at any given time and potentially reducing leaching or degradation. smolecule.com

The persistence of strobilurin fungicides and their metabolites in the environment is an area of ongoing research, as some metabolites may be more persistent or toxic than the parent compound. nih.govfrontiersin.org The physicochemical properties of the environment, such as temperature and pH, can affect the dissipation of fungicides in water. researchgate.netnih.gov

Research into Compatibility with Other Agrochemicals

Investigating the compatibility of this compound with other agrochemicals is important for developing tank mixes and combination products that offer broader spectrum control or enhanced efficacy. Compatibility studies assess whether mixing different pesticides results in physical or chemical issues that could reduce their effectiveness or cause undesirable effects.

Research has explored synergistic combinations of this compound with other fungicides, such as tebuconazole (B1682727) and propineb (B166679), to enhance efficacy against a wider range of phytopathogenic fungi and potentially provide longer residual effects. google.com The use of fungicide mixtures is also a strategy employed for resistance management. mdpi.comresearchgate.net

Advanced Research Methodologies and Emerging Trends

Application of -Omics Technologies (e.g., Transcriptomics, Proteomics) in Fungal Response Studies

Omics technologies, such as transcriptomics and proteomics, provide comprehensive insights into the molecular responses of fungi to fungicide exposure. Transcriptomics involves the study of the complete set of RNA transcripts, revealing changes in gene expression. metwarebio.comelifesciences.org Proteomics focuses on the entire set of proteins, offering information on protein abundance, modifications, and interactions. metwarebio.commdpi.com

By applying these technologies, researchers can identify genes and proteins that are up- or down-regulated in response to strobilurin fungicides like (E)-Metominostrobin. This can shed light on resistance mechanisms beyond the primary target site mutation (G143A in cytochrome b), such as the upregulation of detoxification enzymes (e.g., cytochrome P450s, glutathione (B108866) s-transferases) or membrane transporters that efflux the fungicide from the cell. biorxiv.orgnih.govnih.gov

For example, studies on the cacao pathogen Moniliophthora perniciosa exposed to the strobilurin azoxystrobin (B1666510) (a related QoI fungicide) have used transcriptomics and comparative genomics to reveal molecular alterations associated with tolerance and resistance. biorxiv.orgnih.gov This research indicated that the fungus remodels its metabolism to compensate for reduced ATP production and induces genes related to cellular detoxification and response to oxidative stress. biorxiv.orgnih.gov Integrating transcriptomic and proteomic data can provide a more holistic view, linking gene expression changes to actual protein level alterations and offering a deeper understanding of the biological processes involved in fungal responses to fungicides. metwarebio.commdpi.comnih.govfrontiersin.org

Advanced Analytical Techniques for Metabolite Identification and Quantification

Advanced analytical techniques are essential for identifying and quantifying fungicides and their metabolites in various matrices, including fungal cells, plants, soil, and water. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for this purpose. nih.govresearchgate.netaustinpublishinggroup.complos.orgnih.gov

LC-MS/MS is particularly common for analyzing strobilurin fungicides due to their chemical properties. austinpublishinggroup.complos.orgnih.gov This technique allows for sensitive and selective detection and quantification of target compounds and their transformation products. nih.govuregina.ca For instance, LC-MS/MS has been used to analyze strobilurin fungicides, including this compound, in water samples. glsciences.com Ambient mass spectrometry techniques, such as Direct Analysis in Real Time (DART-TOF MS) and Desorption Electrospray Ionization (DESI-MS), offer rapid screening capabilities for strobilurin residues in complex matrices like wheat grains. researchgate.net While these rapid methods are useful for screening, conventional methods like QuEChERS sample preparation followed by LC-MS/MS often provide lower limits of detection for quantification. researchgate.net

Metabolite identification using these techniques helps in understanding the degradation pathways of fungicides in the environment and within fungal or plant systems. For example, studies have identified metabolites of strobilurins like trifloxystrobin (B1683241) and azoxystrobin using HPLC-MS/MS. nih.govaustinpublishinggroup.com

High-Throughput Screening Methodologies for New Analogues

High-throughput screening (HTS) methodologies are crucial for accelerating the discovery of new fungicide candidates and analogues with improved efficacy, broader spectrum, or the ability to overcome existing resistance. HTS involves rapidly testing large libraries of chemical compounds for desired biological activity. lifechemicals.com

In the context of strobilurin fungicides, HTS can be used to screen libraries of newly synthesized analogues or diverse chemical collections to identify compounds that inhibit fungal growth, particularly against resistant strains. lifechemicals.com This often involves miniaturized assays using fungal cultures and automated liquid handling systems.

The design of new strobilurin analogues often focuses on modifying the core structure while retaining the essential pharmacophore that interacts with the cytochrome bc₁ complex. HTS allows for the rapid evaluation of the antifungal activity of these synthesized compounds against a range of fungal pathogens, including those with known resistance mechanisms. For instance, researchers have synthesized and screened strobilurin fungicide analogues with modified side chains, evaluating their antifungal efficacy against various plant pathogens.

Integration of Predictive Modeling in Fungicide Discovery and Development

Predictive modeling, including Quantitative Structure-Activity Relationships (QSAR) and molecular docking, plays a significant role in modern fungicide discovery and development. science.gov

Molecular docking is a computational technique used to predict the binding affinity and interaction mode of a small molecule (like a fungicide) with a target protein (such as the fungal cytochrome bc₁ complex). This provides insights into how well a potential fungicide analogue might bind to its target site and can help explain differences in activity or predict the potential for overcoming resistance mutations. nih.gov Studies have used molecular docking to investigate the binding interactions of strobilurin analogues with fungal cytochrome bc₁ and other potential targets like CYP51. Predictive modeling can also be used to assess potential toxicity or environmental fate, aiding in the selection of more sustainable compounds early in the development pipeline. nih.gov

Future Research Directions for Sustainable Disease Control

Future research directions for sustainable disease control involving fungicides like this compound are focused on addressing challenges such as resistance development and minimizing environmental impact. Key areas include:

Understanding and Managing Resistance: Continued research into the molecular mechanisms of resistance in various fungal pathogens is crucial. nih.govmdpi.comfrac.inforesearchgate.net This includes identifying novel resistance mechanisms beyond target-site mutations, such as efflux pumps and metabolic detoxification pathways, potentially using advanced omics technologies. biorxiv.orgnih.govnih.gov This knowledge can inform the development of resistance management strategies, including the optimal use of existing fungicides in mixtures or rotations, and the design of new compounds active against resistant strains. nih.govnumberanalytics.com

Development of New Fungicides with Novel Modes of Action: The continuous threat of resistance necessitates the discovery of fungicides targeting new biochemical pathways in fungi. HTS and predictive modeling can facilitate the identification of compounds with novel modes of action.

Integrated Pest Management (IPM) Strategies: Promoting the integration of chemical control with other sustainable methods, such as biological control agents, resistant crop varieties, and cultural practices, is essential for reducing reliance on single modes of action and slowing resistance evolution. numberanalytics.commdpi.comnih.govresearchgate.net

Biopesticides and Natural Products: Research into natural fungicides and biopesticides, including those derived from microorganisms or plants (e.g., essential oils), offers promising eco-friendly alternatives or complements to synthetic fungicides. nih.govtandfonline.com

Understanding Environmental Fate and Impact: Further research is needed to fully understand the environmental fate, persistence, and potential impact of fungicides and their metabolites, guiding the development of less persistent and more environmentally benign compounds. jchr.orgresearchgate.net

These research directions, supported by advanced methodologies, aim to ensure the continued effectiveness of fungicides while promoting environmentally sound and sustainable agricultural practices.

Q & A

Basic Research Questions

Q. What is the recommended synthesis pathway for (E)-Metominostrobin, and what critical reaction parameters influence stereochemical purity?

- Methodological Answer : The synthesis involves three steps:

Step 1 : Diphenyl ether reacts with dimethyl oxalate in toluene with a catalyst to form methyl-oxo-(2-methylphenyl)acetate.

Step 2 : Intermediate reacts with methylamine to yield 2-(phenoxy)phenylglyoxylate-O-methyloxime.

Step 3 : Final reaction with methylamine in toluene produces this compound .

- Critical Parameters : Temperature control (<60°C) minimizes isomerization risks. Catalyst selection (e.g., LiOH) and solvent purity (toluene) ensure yield and stereochemical fidelity. Monitor reaction time (8–12 hours) to avoid byproducts .

Q. How does this compound’s mode of action differ from other strobilurin fungicides?

- Methodological Answer : this compound inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁ complex, disrupting electron transfer. Unlike other strobilurins, its (E)-isomer configuration enhances binding specificity, reducing non-target effects. Validate mode-of-action studies using in vitro mitochondrial assays and comparative molecular docking simulations .

Q. What analytical standards and storage conditions are recommended for this compound in residue analysis?

- Methodological Answer : Use certified reference materials (e.g., 10 mg/L standard solutions in acetonitrile) stored at 0–6°C to prevent degradation. For HPLC or LC-MS/MS analysis, employ isotopically labeled internal standards (e.g., deuterated analogs) to correct matrix effects in agricultural samples .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce Z-isomer contamination?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst concentration (LiOH vs. NaOH), solvent ratios (toluene:THF), and reaction temperatures. Use HPLC-PDA to quantify (E)/(Z) isomer ratios .

- Stereochemical Control : Introduce chiral auxiliaries during oxime formation or employ kinetic resolution via crystallization. Validate purity with chiral-phase chromatography .

Q. What advanced chromatographic techniques are most effective for quantifying this compound in environmental matrices, and how are co-eluting agrochemicals resolved?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Set MRM transitions for m/z 285→213 (quantifier) and 285→171 (qualifier) .

- Interference Mitigation : Apply tandem mass spectrometry (MS/MS) with differential fragmentation or employ post-column derivatization for selectivity. Validate recovery rates (70–120%) in soil/water matrices using spike-and-recovery experiments .

Q. How should contradictory data on this compound’s field efficacy against Magnaporthe oryzae (rice blast) be reconciled?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from peer-reviewed field trials (≥10 studies) using random-effects models. Adjust for confounding variables (e.g., application timing, rainfall) and assess heterogeneity via I² statistics .

- Controlled Replication : Conduct dose-response studies under standardized conditions (e.g., ISO 1750:2023). Compare EC₅₀ values across geographic isolates to identify resistance mechanisms .

Q. What methodologies are recommended for studying this compound’s environmental persistence and non-target organism toxicity?

- Methodological Answer :

- Persistence Studies : Use OECD 307 guidelines for soil half-life determination. Employ LC-MS/MS to track degradation products (e.g., phenoxybenzaldehyde) under aerobic/anaerobic conditions .

- Ecotoxicology : Conduct acute/chronic toxicity assays (OECD 201/211) on Daphnia magna or Aliivibrio fischeri. Apply probabilistic risk assessment (EPA Tier II) to model aquatic exposure thresholds .

Methodological Resources for Data Interpretation

- Statistical Analysis : Use mixed-effects models (R/Brms) to account for nested experimental designs. Report 95% confidence intervals and effect sizes (Cohen’s d) for biological replicates .

- Reproducibility : Document synthesis protocols per Beilstein Journal guidelines, including raw NMR/HPLC data in supplementary materials .

- Open Science : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata compliant with EC General Recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten